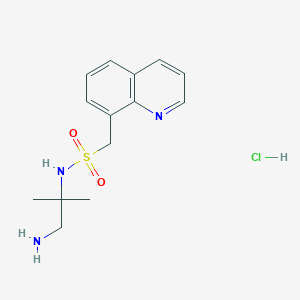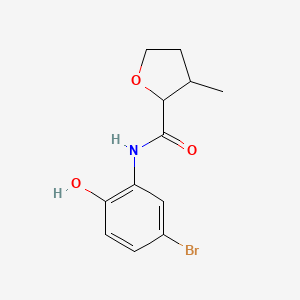![molecular formula C18H33N3O2 B7640767 1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, it has been shown to bind to the mu-opioid receptor, resulting in analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to decrease the activity of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB). Additionally, it has been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for various scientific research applications. However, one of the limitations of this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research and development of 1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies can be conducted to investigate the mechanism of action and the structure-activity relationship of this compound to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis method of 1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea involves the reaction of 1-(6-Oxaspiro[4.5]decan-9-yl)urea with 4-pyrrolidin-1-ylbutan-2-amine. The reaction is carried out under specific conditions, including the use of a suitable solvent, temperature, and reaction time, to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and drug discovery. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-(6-oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2/c1-15(6-12-21-10-4-5-11-21)19-17(22)20-16-7-13-23-18(14-16)8-2-3-9-18/h15-16H,2-14H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGQTXSFNRSWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC1)NC(=O)NC2CCOC3(C2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-5-fluoro-N-[(4-hydroxy-3-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7640690.png)
![N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7640708.png)

![1-Ethyl-2-[2-(6-methylpyridin-3-yl)ethyl]-3-(2-pyrrol-1-ylethyl)guanidine;hydroiodide](/img/structure/B7640725.png)
![N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)
![3-[(3,5-Difluorophenyl)methylamino]-2-phenylpropan-1-ol](/img/structure/B7640728.png)
![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7640750.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)

![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)